2-Hydroxyvaleric acid

Description

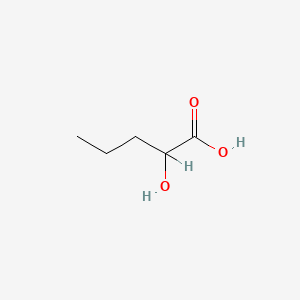

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871792 | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-31-2, 6450-97-1 | |

| Record name | (±)-2-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006450971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34 °C | |

| Record name | 2-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxyvaleric Acid: A Technical Guide to its Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyvaleric acid, also known as α-hydroxyvaleric acid, is a short-chain hydroxy fatty acid that has been identified in human biofluids. Its presence and concentration are often linked to the metabolic status of an individual, particularly concerning amino acid and energy metabolism. This technical guide provides a comprehensive overview of the current understanding of the cellular function of this compound, with a focus on its metabolic roles, associated pathologies, and analytical methodologies. While research on its direct signaling functions is limited, this document will detail its well-established position as a biomarker in several metabolic disorders.

Metabolic Context and Biochemical Pathways

This compound is primarily recognized as a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876) and valine.[1][2] Its synthesis is closely linked to pathways that manage the carbon skeletons of these essential amino acids.

In conditions of metabolic stress or inborn errors of metabolism, the normal catabolic pathways of BCAAs can be overwhelmed or blocked, leading to the accumulation of upstream metabolites, including this compound.

A key metabolic pathway involves the transamination of BCAAs by branched-chain aminotransferase (BCAT) to their respective α-keto acids. In the case of leucine, this produces α-ketoisocaproic acid. Under normal conditions, this α-keto acid is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . However, when this complex is deficient, as in Maple Syrup Urine Disease (MSUD), or when there is an overflow of BCAA catabolism, α-keto acids can be alternatively reduced to their corresponding α-hydroxy acids.[1]

While the direct enzymatic synthesis of this compound in mammals is not fully elucidated, a proposed pathway for the related compound, 2-hydroxyisovaleric acid, involves the reduction of the corresponding α-keto acid.[1] A synthetic pathway for producing 2-hydroxyisovaleric acid in E. coli has been engineered, starting from the condensation of two pyruvate (B1213749) molecules, catalyzed by an acetolactate synthase.[3]

Association with Pathological Conditions

Elevated levels of this compound are a key indicator of several metabolic disorders, making it a crucial biomarker for diagnosis and monitoring.

-

Maple Syrup Urine Disease (MSUD): This is an inborn error of metabolism caused by a deficiency in the BCKDH complex. This leads to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids, including this compound, in blood, urine, and cerebrospinal fluid.[1]

-

Lactic Acidosis and Ketoacidosis: Increased levels of this compound have been observed in patients with lactic acidosis and ketoacidosis. These conditions reflect a general state of metabolic distress where the body's capacity to handle acidic byproducts is overwhelmed.

-

Other Organic Acidemias: The presence of this compound has also been associated with other organic acidemias such as Succinic Acidemia and Propionyl-CoA carboxylase deficiency.

Quantitative Data

Quantitative data for this compound is primarily available for its isomer, 2-hydroxyisovaleric acid, in urine. The levels are generally low in healthy individuals and significantly elevated in pathological conditions.

| Analyte | Biofluid | Condition | Concentration Range |

| 2-Hydroxyisovaleric acid | Urine | Healthy | <2 mmol/mol creatinine[1] |

| Healthy | 0 - 0.4 mmol/mol creatinine[2] | ||

| Healthy (Males Age 13+) | 0 - 2 mmol/mol creatinine[4] | ||

| This compound | Blood | Healthy | Expected but not quantified |

| Urine | Healthy | Detected but not quantified |

Cellular Signaling

Currently, there is a lack of direct evidence from the scientific literature to support a specific role for this compound in cellular signaling pathways. Its primary significance to date lies in its role as a metabolic intermediate and a biomarker of metabolic dysfunction. It is plausible that at high concentrations, as seen in metabolic disorders, this compound could contribute to the overall intracellular acidosis, which can non-specifically affect numerous enzymatic activities and signaling cascades. However, specific receptor or pathway interactions have not been identified.

Experimental Protocols

The quantification of this compound in biological samples typically requires sensitive analytical techniques due to its low endogenous concentrations in healthy individuals. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

General Workflow for GC-MS Analysis of this compound in Urine

This protocol is a generalized procedure and requires optimization for specific instrumentation and laboratory conditions.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge to remove any particulate matter.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a known volume of urine for accurate quantification.

-

-

Extraction:

-

Acidify the urine sample (e.g., with HCl) to protonate the organic acids.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

The organic phase, containing the organic acids, is collected.

-

-

Derivatization:

-

The extracted sample is dried, typically under a stream of nitrogen.

-

A two-step derivatization is commonly employed for α-hydroxy acids to increase their volatility for GC analysis:

-

Methoximation: To protect the keto group (if present in other analytes).

-

Silylation: A silylating agent (e.g., BSTFA with 1% TMCS) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS.

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analytes based on their boiling points and polarity. A temperature gradient is applied to the oven to elute the compounds.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the resulting fragments are detected. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Conclusion

This compound is a metabolite of significant clinical interest due to its strong association with inborn errors of metabolism and other states of metabolic distress. While its direct cellular functions, particularly in signaling, remain to be fully elucidated, its role as a diagnostic and monitoring biomarker is well-established. Further research is warranted to explore potential bioactive roles of this molecule, which could open new avenues for understanding and treating metabolic disorders. The analytical methods outlined in this guide provide a robust framework for the continued investigation of this compound in both research and clinical settings.

References

- 1. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Hydroxyisovaleric (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide to 2-Hydroxyvaleric Acid: Discovery, Properties, and Biological Significance

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a five-carbon α-hydroxy acid that has garnered interest in the scientific community due to its presence in natural sources and its association with certain metabolic pathways and disorders. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of this compound. It is intended for researchers, scientists, and professionals in the fields of biochemistry, medicine, and drug development who require a detailed understanding of this organic acid. The guide includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological processes.

Introduction and Early History

This compound belongs to the class of α-hydroxy acids, which are characterized by a hydroxyl group attached to the α-carbon of a carboxylic acid. While a precise timeline of its initial discovery is not definitively documented in a single source, its history is intertwined with the broader exploration of organic acids and their derivatives in the 20th century.

Early research into the synthesis of valeric acid derivatives was underway in the early 20th century. For instance, a 1927 paper by Arnold E. Osterberg detailed the synthesis of two hydroxylaminovaleric acids, indicating an interest in modified valeric acid structures. A significant milestone in the synthesis of related compounds was a 1951 publication by D'yakonov and Vinogradova, which described the reaction of diazoacetic ester with allyl bromide, a pathway that can lead to the formation of α-hydroxy acids. While it is not definitively confirmed as the first synthesis of this compound, it represents an early example of the chemical methodologies that would have been employed for its preparation.

The identification of this compound in biological samples is closely linked to the development of analytical techniques for urinary organic acid analysis. The evolution from early colorimetric assays to the advent of gas chromatography-mass spectrometry (GC-MS) enabled the detection and quantification of a wide range of organic acids in human biofluids, including this compound.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-2-hydroxyvaleric acid, as well as a racemic mixture. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | 2-hydroxypentanoic acid | [1] |

| Synonyms | 2-Hydroxyvalerate, α-hydroxyvaleric acid | [1] |

| CAS Number | 617-31-2 (racemic) | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Water Solubility | Soluble | [2] |

| pKa | ~4.14 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through general methods for preparing α-hydroxy acids. One common historical and laboratory-scale approach is the hydrolysis of an α-bromo carboxylic acid.

General Protocol for the Synthesis of this compound via α-Bromovaleric Acid

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

2-Bromovaleric acid

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Hydrolysis: A solution of 2-bromovaleric acid in water is treated with an aqueous solution of sodium hydroxide or potassium hydroxide. The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom by a hydroxyl group.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH below 2. This protonates the carboxylate to form the free carboxylic acid.

-

Extraction: The aqueous solution is then extracted several times with an organic solvent like diethyl ether to isolate the this compound.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by distillation or recrystallization.

Natural Occurrence

This compound has been identified in a variety of natural sources, including plants and microorganisms.

-

Plants: It has been reported to be present in Aloe africana and the common tomato, Solanum lycopersicum.[1] The specific biosynthetic pathways leading to its formation in these plants are not well-elucidated.

-

Algae: The unicellular green alga Chlamydomonas reinhardtii is also known to produce this compound.[1]

-

Yeast: The metabolite has been found in the yeast Saccharomyces cerevisiae.[1]

Biological Significance and Metabolism

This compound is an organic acid found in human biofluids and is involved in fatty acid metabolism. Its presence in urine has been associated with several metabolic conditions, often related to lactic acidosis.

Association with Metabolic Disorders

Elevated levels of this compound in urine have been linked to the following inborn errors of metabolism:

-

Succinic Acidemia: A rare organic acidemia characterized by a deficiency of the enzyme succinate-CoA ligase.

-

Propionyl-CoA Carboxylase Deficiency: An inherited disorder in which the body is unable to process certain proteins and fats correctly.

-

Multiple Carboxylase Deficiency: A disorder of biotin (B1667282) metabolism that can lead to the impaired function of several carboxylase enzymes.

In these conditions, the accumulation of this compound is thought to be a secondary consequence of disruptions in central metabolic pathways.

Analytical Methods in Biological Samples

The standard method for the analysis of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Urinary Organic Acid Analysis by GC-MS:

-

Sample Preparation: A urine sample is first acidified.

-

Extraction: The organic acids are extracted from the acidified urine using an organic solvent.

-

Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in the gas chromatograph and then detected and identified by the mass spectrometer.

Conclusion

This compound is a notable α-hydroxy acid with a history rooted in the advancements of organic synthesis and analytical chemistry. While its biological role is not as extensively studied as some other metabolic intermediates, its association with certain inborn errors of metabolism underscores its importance as a potential biomarker. Further research is warranted to fully elucidate its metabolic pathways and physiological functions in both health and disease. This guide provides a foundational resource for scientists and researchers, consolidating the current knowledge on this intriguing organic acid.

References

Enantiomers of 2-Hydroxyvaleric Acid: A Technical Guide to Their Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, a five-carbon α-hydroxy acid, is a metabolite of the branched-chain amino acid leucine (B10760876). Its presence and concentration in biological fluids are of increasing interest as a potential biomarker for various metabolic disorders, including maple syrup urine disease and lactic acidosis. As a chiral molecule, this compound exists in two enantiomeric forms: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. While the biological roles of the racemic mixture are beginning to be understood, the distinct physiological and pathophysiological functions of the individual enantiomers remain a burgeoning area of research. This technical guide provides a comprehensive overview of the current knowledge on the enantiomers of this compound, detailing their metabolic origins, potential biological roles, and methods for their enantioselective synthesis and analysis.

Introduction

This compound, also known as α-hydroxyvaleric acid, is an organic acid found in human biofluids.[1] It is a downstream metabolite of leucine metabolism and has been associated with several inborn errors of metabolism.[2] Elevated levels of this compound have been reported in patients with lactic acidosis and ketoacidosis. The chirality of this compound at the C2 position gives rise to (R)- and (S)-enantiomers, and it is hypothesized that these stereoisomers may exhibit distinct biological activities and metabolic fates, a phenomenon observed with other chiral metabolites. This guide aims to provide researchers and drug development professionals with a detailed understanding of these enantiomers.

Metabolic Context and Pathophysiological Significance

This compound is formed from the branched-chain amino acid leucine. Leucine is first transaminated to α-ketoisocaproate, which can then be reduced to α-hydroxyisocaproate (HICA). Further metabolism can lead to the formation of this compound.[2]

Elevated urinary excretion of this compound has been noted in several metabolic disorders:

-

Maple Syrup Urine Disease (MSUD): An inherited disorder of branched-chain amino acid metabolism, where deficient activity of the branched-chain α-ketoacid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids.[1][3]

-

Lactic Acidosis: A condition characterized by the buildup of lactate, often associated with underlying metabolic dysregulation where this compound can also be elevated.

The accumulation of these organic acids can have neurotoxic effects and contribute to the clinical presentation of these diseases.

Enantiomers of this compound: Distinct Biological Roles

While direct comparative studies on the biological activities of (R)- and (S)-2-hydroxyvaleric acid are limited, research on analogous chiral 2-hydroxy fatty acids provides a strong rationale for anticipating stereospecific effects. For instance, studies on 2-hydroxy fatty acids have shown that the (R)- and (S)-enantiomers can have differential effects on membrane fluidity and cellular signaling.

It is plausible that the enantiomers of this compound could exhibit:

-

Differential enzyme kinetics: One enantiomer may be a substrate or inhibitor for a particular enzyme, while the other is not.

-

Stereospecific signaling pathway modulation: The enantiomers could have distinct effects on signaling cascades, such as the mTOR pathway, which is intricately linked to amino acid metabolism.

-

Varied roles in oxidative stress: One enantiomer might contribute to or protect against oxidative stress to a different extent than the other.

Further research is critically needed to elucidate the specific biological activities of each enantiomer.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-2-hydroxyvaleric acid is essential for studying their individual biological roles. Enzymatic synthesis offers a highly selective and environmentally friendly approach.

Enzymatic Synthesis of (R)-2-Hydroxyvaleric Acid

(R)-2-hydroxy acids can be synthesized from their corresponding α-keto acids using (R)-specific dehydrogenases. Enzymes from various microorganisms, including Lactobacillus species, have been shown to possess (R)-specific alcohol dehydrogenase activity.[4]

Table 1: Key Enzymes and Cofactors for (R)-2-Hydroxyvaleric Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Cofactor | Substrate | Product |

| Dehydrogenase | (R)-2-hydroxy acid dehydrogenase | NADH/NADPH | 2-Oxovaleric acid | (R)-2-Hydroxyvaleric acid |

Enzymatic Synthesis of (S)-2-Hydroxyvaleric Acid

Similarly, (S)-2-hydroxyvaleric acid can be synthesized using (S)-specific dehydrogenases or reductases.

Table 2: Key Enzymes and Cofactors for (S)-2-Hydroxyvaleric Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Cofactor | Substrate | Product |

| Dehydrogenase | (S)-2-hydroxy acid dehydrogenase | NADH/NADPH | 2-Oxovaleric acid | (S)-2-Hydroxyvaleric acid |

Experimental Protocols

General Protocol for Enzymatic Synthesis of (R)- or (S)-2-Hydroxyvaleric Acid

This protocol provides a general framework for the enzymatic synthesis of a specific enantiomer of this compound from 2-oxovaleric acid. Optimization of specific parameters will be required depending on the chosen enzyme.

Figure 1: General workflow for the enzymatic synthesis of this compound enantiomers.

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Add Reactants: Add 2-oxovaleric acid to the desired final concentration. Add the cofactor (NADH or NADPH) in a slight molar excess.

-

Enzyme Addition: Initiate the reaction by adding the purified enantioselective dehydrogenase or whole cells overexpressing the enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing for substrate consumption or product formation.

-

Reaction Termination: Once the reaction has reached completion, terminate it by acidifying the mixture (e.g., with HCl to pH 2).

-

Extraction: Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and purify the product using column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC-MS.

Chiral Separation and Analysis

The accurate quantification of individual enantiomers of this compound in biological samples is crucial for understanding their roles in health and disease. Chiral chromatography is the method of choice for this purpose.

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Figure 2: General workflow for chiral HPLC analysis of this compound enantiomers.

General HPLC Method Parameters (to be optimized):

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

For GC-MS analysis, the enantiomers of this compound must first be derivatized to make them volatile. Chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral GC column, or the derivatized enantiomers can be separated on a chiral GC column. A common derivatization procedure for organic acids involves silylation.[5]

General GC-MS Protocol for Urinary Organic Acid Profiling:

-

Sample Preparation: To a urine sample, add an internal standard.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS).

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with an appropriate column (chiral or achiral depending on the derivatization strategy).

Signaling Pathways and Potential Mechanisms of Action

While specific data for this compound enantiomers is lacking, we can extrapolate potential mechanisms from related molecules. For example, the accumulation of branched-chain α-keto acids in MSUD is known to affect the mTOR signaling pathway.[6] It is plausible that the enantiomers of this compound could differentially modulate mTORC1 or mTORC2 activity, thereby impacting cell growth, proliferation, and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 3. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endogenous Sources of 2-Hydroxyvaleric Acid in Mammals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is an organic acid increasingly recognized for its role as a biomarker in various metabolic states. While present at low levels under normal physiological conditions, its accumulation can signify underlying metabolic dysregulation, particularly in inherited metabolic disorders. This technical guide provides an in-depth exploration of the primary endogenous sources of this compound in mammals. The core pathways discussed are the catabolism of branched-chain amino acids (BCAAs), fatty acid α-oxidation, and metabolic contributions from the gut microbiota. This document summarizes key quantitative data, details relevant experimental protocols for detection and quantification, and provides visual diagrams of the associated metabolic and experimental workflows to support advanced research and development.

Introduction

This compound is a five-carbon α-hydroxy acid. In healthy individuals, it is a minor metabolic byproduct found in biofluids such as urine and blood.[1] However, its clinical significance is most pronounced in the context of organic acidurias, where elevated levels serve as a diagnostic marker.[1] Most notably, significant elevations are a hallmark of Maple Syrup Urine Disease (MSUD), an inherited disorder of BCAA metabolism.[1][2] Moderate increases can also be observed in conditions like lactic acidosis and ketoacidosis.[1][3] Understanding the endogenous origins of this metabolite is crucial for interpreting its pathophysiological significance and for the development of targeted diagnostics and therapeutics. This guide delineates the three principal endogenous sources: BCAA catabolism, fatty acid α-oxidation, and gut microbiome activity.

Primary Endogenous Sources

Branched-Chain Amino Acid (BCAA) Catabolism

The most significant endogenous source of this compound is the catabolism of the essential branched-chain amino acids, isoleucine and valine.[2][4] The process occurs primarily in peripheral tissues like skeletal muscle.[2]

The metabolic sequence begins with the transamination of isoleucine and valine by the enzyme branched-chain aminotransferase (BCAT) , which converts them into their respective α-keto acids: α-keto-β-methylvaleric acid and α-ketoisovaleric acid.[2][5]

Under normal conditions, these α-keto acids are irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .[1][5] However, when BCKDH activity is deficient, as in the case of Maple Syrup Urine Disease (MSUD) , the α-keto acids accumulate in tissues and blood.[1][5][6] This accumulation drives alternative metabolic pathways, including the reduction of these α-keto acids to their corresponding α-hydroxy acids.[7]

Specifically:

-

α-keto-β-methylvaleric acid (from isoleucine) is reduced to 2-hydroxy-3-methylvaleric acid .

-

α-ketoisovaleric acid (from valine) is reduced to 2-hydroxyisovaleric acid . The term "this compound" is often used in literature and clinical reports to refer to 2-hydroxyisovaleric acid derived from valine.

This reduction is catalyzed by enzymes with broad substrate specificity, with evidence pointing towards L-lactate dehydrogenase (LDH) and other oxidoreductases.[8][9] These enzymes catalyze the reversible conversion of a keto group to a hydroxyl group, using NADH as a reducing equivalent.[9]

References

- 1. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a short-chain alpha-hydroxy acid that has garnered interest in the scientific community, primarily as a biomarker for certain inborn errors of metabolism. An understanding of its physicochemical properties is fundamental for researchers in the fields of diagnostics, drug development, and metabolic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical and analytical workflows.

Chemical Identity and Structure

This compound is a five-carbon carboxylic acid with a hydroxyl group attached to the alpha-carbon. Its presence in human biofluids is often associated with metabolic disorders such as lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency.

Chemical Structure:

Molecular Formula: C₅H₁₀O₃[1]

IUPAC Name: 2-Hydroxypentanoic acid[1]

CAS Number: 617-31-2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is a compilation from various experimental and predicted sources.

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | |

| Melting Point | 34 °C | [3] |

| Boiling Point | ~220-225 °C (estimated) | [4] |

| pKa (acid dissociation constant) | ~3.85 - 4.14 (predicted) | [5] |

| logP (octanol-water partition coefficient) | 0.45 (experimental) | [3] |

| Water Solubility | 162 g/L at 25 °C ((S)-enantiomer) | [5] |

| Appearance | Solid | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are standardized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Methodology:

-

A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of this compound is dissolved in the aqueous phase.

-

The solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.

-

The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method such as HPLC-UV or GC-MS.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Biological Significance and Relevant Pathways

This compound is primarily recognized as a metabolite in the fatty acid metabolism pathway. Its accumulation in biological fluids is indicative of disruptions in specific metabolic processes, particularly those involving branched-chain amino acids. It serves as a diagnostic marker for several inborn errors of metabolism.

Biosynthetic Pathway Relationship

The synthesis of alpha-hydroxy acids is closely linked to amino acid metabolism. The diagram below illustrates a generalized biosynthetic pathway leading to the formation of a 2-hydroxy acid from a corresponding amino acid.

References

A Technical Guide to the Spectral Characterization of 2-Hydroxyvaleric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxyvaleric acid (also known as 2-hydroxypentanoic acid) is a five-carbon alpha-hydroxy acid. Its chemical formula is C₅H₁₀O₃, and it has a monoisotopic molecular weight of 118.0630 g/mol .[1] As an endogenous metabolite, its presence in biological fluids can be indicative of certain metabolic states, including lactic acidosis.[2] A thorough understanding of its spectral properties is essential for its accurate identification and quantification in complex biological matrices and for its use in chemical synthesis and drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, along with detailed experimental protocols and its metabolic context.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | HMDB |

| Monoisotopic Mass | 118.0630 u | HMDB |

| m/z (Positive Mode) | 119.0703 [M+H]⁺ | Princeton[1] |

| m/z (Negative Mode) | 117.0557 [M-H]⁻ | Princeton[1] |

| Key GC-MS Fragments (EI) | m/z 73, 45 (Base Peak), 85, 117 | PubChem[3] |

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. A common method is trimethylsilylation.

-

Lyophilize the aqueous sample to complete dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (B92270) as a catalyst.

-

Incubate the mixture at 70°C for 60 minutes.

-

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 minutes. Ramp up to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Injection Volume: 1 µL (splitless injection).

-

-

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Solvent Delay: 5 minutes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted NMR Data

Structure and Proton/Carbon Numbering:

Table 2.1: Predicted ¹H NMR Chemical Shifts (Solvent: D₂O)

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H2 | 4.15 | Triplet (t) | 1H |

| H3 (a/b) | 1.65 - 1.80 | Multiplet (m) | 2H |

| H4 (a/b) | 1.35 - 1.50 | Multiplet (m) | 2H |

| H5 | 0.92 | Triplet (t) | 3H |

Table 2.2: Predicted ¹³C NMR Chemical Shifts (Solvent: D₂O)

| Carbon Position | Chemical Shift (δ) ppm |

| C1 (C=O) | 180.5 |

| C2 (CH-OH) | 71.0 |

| C3 (CH₂) | 35.5 |

| C4 (CH₂) | 19.0 |

| C5 (CH₃) | 13.8 |

Source: Predicted data from Human Metabolome Database (HMDB) and NP-MRD.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O), Methanol-d₄, or Chloroform-d).

-

If using D₂O, lyophilize the sample from H₂O and reconstitute in D₂O two to three times to exchange the acidic -OH and -COOH protons.

-

Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS), depending on the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Parameters (Example: 500 MHz instrument):

-

¹H NMR:

-

Pulse Program: zg30 (or similar for quantitative 1D proton).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key functional groups are the carboxylic acid and the secondary alcohol.

Data Presentation: IR Spectroscopy

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong, Sharp |

| C-O Stretch | 1300 - 1000 | Medium-Strong |

Interpretation: The IR spectrum of this compound is expected to be dominated by a very broad trough extending from approximately 3500 cm⁻¹ to 2500 cm⁻¹, which arises from the overlapping O-H stretching vibrations of the alcohol and the hydrogen-bonded carboxylic acid.[5] A strong, sharp peak around 1715 cm⁻¹ will indicate the carbonyl (C=O) stretch.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

If the sample is a solid, place a small amount directly onto the ATR crystal.

-

If the sample is a liquid or oil, apply a single drop to the crystal.

-

Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft lens tissue.

-

-

FTIR Spectrometer Parameters:

-

Technique: Attenuated Total Reflectance (ATR).

-

Crystal: Diamond or Germanium.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

-

Visualizations: Workflows and Biological Context

Experimental Workflow for Spectral Characterization

Caption: Workflow for the comprehensive spectral characterization of this compound.

Metabolic Context of this compound

While not part of a classical signaling pathway, this compound serves as a biomarker for disruptions in metabolic pathways.

Caption: Role of this compound as a biomarker in metabolic disorders.

References

- 1. metaboldb.princeton.edu [metaboldb.princeton.edu]

- 2. foodb.ca [foodb.ca]

- 3. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for this compound (NP0083429) [np-mrd.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Stereochemistry of 2-Hydroxyvaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, a five-carbon alpha-hydroxy acid, possesses a chiral center at the second carbon, giving rise to two stereoisomers: (R)-2-hydroxyvaleric acid and (S)-2-hydroxyvaleric acid. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the distinct physicochemical properties of its enantiomers and their differential implications in biological systems. The guide further outlines detailed experimental protocols for the enantioselective synthesis, chiral resolution, and stereospecific analysis of these compounds. Particular emphasis is placed on the relevance of stereoisomerism in metabolic pathways and its potential applications in drug development, offering valuable insights for researchers in medicinal chemistry, pharmacology, and metabolic research.

Introduction to the Stereochemistry of this compound

This compound, also known as 2-hydroxypentanoic acid, is an organic compound with the chemical formula C₅H₁₀O₃. The presence of a stereocenter at the C-2 position results in the existence of two enantiomers, (R)- and (S)-2-hydroxyvaleric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors.

The differential spatial arrangement of the hydroxyl and carboxyl groups around the chiral center dictates the interaction of each enantiomer with its biological targets, leading to potentially different metabolic fates, pharmacological effects, and toxicological profiles. Understanding these differences is paramount in the fields of drug design and metabolic analysis.

Physicochemical Properties of this compound Enantiomers

The distinct three-dimensional structures of (R)- and (S)-2-hydroxyvaleric acid give rise to differences in their physical properties, most notably their interaction with plane-polarized light. While many physical properties such as boiling point and density are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.[1][2] A summary of the available quantitative data is presented below.

| Property | (R)-2-Hydroxyvaleric Acid | (S)-2-Hydroxyvaleric Acid | Racemic (±)-2-Hydroxyvaleric Acid |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [3] | 118.13 g/mol [4] | 118.13 g/mol |

| Melting Point (°C) | Data not available | 52-55[4] | 34-35[5] |

| Boiling Point (°C) | 248.0 ± 13.0 (Predicted) | 248.0 ± 13.0 (Predicted)[4] | 100-150 (at 11 Torr)[6] |

| pKa | ~3.85 (Predicted) | 3.85 ± 0.20 (Predicted)[4] | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

Biological and Pharmacological Implications

The stereochemistry of this compound plays a crucial role in its biological significance. As a metabolite of amino acid and fatty acid catabolism, its presence and the ratio of its enantiomers can be indicative of specific metabolic states or disorders.

Role in Metabolic Pathways

This compound is found in human biofluids, and its elevated levels have been associated with metabolic disorders such as lactic acidosis and Maple Syrup Urine Disease (MSUD). While the specific roles of each enantiomer in these pathologies are not fully elucidated, the stereospecificity of enzymes involved in its metabolism is a key area of investigation.

A notable example of stereospecificity in a related class of molecules is the action of fatty acid 2-hydroxylase (FA2H). This enzyme is responsible for the biosynthesis of 2-hydroxy fatty acid-containing sphingolipids and is stereospecific for the production of (R)-enantiomers.[7] Furthermore, studies have shown that (R)- and (S)-2-hydroxy palmitic acid are differentially incorporated into distinct sphingolipid classes, with the (R)-enantiomer being enriched in hexosylceramide and the (S)-enantiomer preferentially incorporated into ceramide.[7] This suggests that the stereochemistry of 2-hydroxy acids dictates their metabolic fate and subsequent biological function.

dot

Caption: Metabolic origin of this compound.

Implications for Drug Development

The stereospecificity of drug-target interactions is a fundamental principle in pharmacology. The two enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, the development of enantiomerically pure drugs is a significant focus in the pharmaceutical industry. This compound enantiomers can serve as valuable chiral building blocks in the synthesis of complex, optically active pharmaceutical compounds.

Experimental Protocols

Enantioselective Synthesis

The controlled synthesis of a single enantiomer of this compound is crucial for studying its specific biological effects and for its use as a chiral precursor. One common strategy involves the use of chiral starting materials, such as amino acids.

Protocol: Enantioselective Synthesis of (S)-2-Hydroxyvaleric Acid from L-Norvaline

This protocol is based on the stereospecific deamination of L-norvaline.

-

Dissolution: Dissolve L-norvaline in an aqueous solution of sulfuric acid.

-

Deamination: Cool the solution in an ice bath and add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C. The diazotization of the primary amine followed by nucleophilic substitution with water results in the formation of (S)-2-hydroxyvaleric acid with retention of configuration.

-

Extraction: After the reaction is complete, extract the product from the aqueous solution using an organic solvent such as diethyl ether.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Caption: General workflow for chiral resolution and analysis of this compound.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function and potential therapeutic applications. The distinct properties of its (R) and (S) enantiomers necessitate the use of stereoselective synthetic and analytical methods. This guide has provided a foundational understanding of the stereochemical aspects of this compound, along with practical experimental protocols. Further research into the specific interactions of each enantiomer with biological systems will undoubtedly unveil new opportunities for drug discovery and a deeper understanding of metabolic pathways.

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. (2R)-2-hydroxypentanoic acid | C5H10O3 | CID 6950705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 41014-93-1 CAS MSDS ((S)-2-hydroxyvaleric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 617-31-2 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyvaleric Acid: Structural Elucidation, Isomerism, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyvaleric acid, also known as 2-hydroxypentanoic acid, is a five-carbon alpha-hydroxy acid with significance in various biochemical and pharmaceutical contexts. Its structure allows for multiple isomers, including stereoisomers and structural isomers, each potentially possessing distinct biological activities. This guide provides a comprehensive overview of the structural formula and isomers of this compound. It includes a detailed summary of their physicochemical properties, alongside experimental protocols for their synthesis, characterization, and separation. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery, metabolomics, and synthetic chemistry.

Structural Formula and Isomerism

This compound is a carboxylic acid with the chemical formula C₅H₁₀O₃.[1] The core structure consists of a pentanoic acid backbone with a hydroxyl group substituted at the alpha-carbon (carbon-2).

Structural Isomers

The primary structural isomer of interest is 2-hydroxyisovaleric acid (2-hydroxy-3-methylbutanoic acid), which has a branched carbon chain.[2] Other positional isomers of this compound include 3-hydroxyvaleric acid, 4-hydroxyvaleric acid, and 5-hydroxyvaleric acid, where the hydroxyl group is located at different positions on the pentanoic acid chain.

Stereoisomers

The presence of a chiral center at the second carbon atom gives rise to two enantiomers of this compound:

These enantiomers are non-superimposable mirror images and may exhibit different biological activities and pharmacological effects. The racemic mixture, containing equal amounts of both enantiomers, is often referred to as (±)-2-hydroxypentanoic acid.[1]

The isomeric relationships of this compound are depicted in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below for comparative analysis.

| Property | (±)-2-Hydroxypentanoic acid | (S)-2-Hydroxypentanoic acid | (R)-2-Hydroxypentanoic acid | 2-Hydroxyisovaleric acid |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight ( g/mol ) | 118.13[1] | 118.13[3] | 118.13[4] | 118.13[6] |

| Melting Point (°C) | 34-35[7][8] | - | - | Solid (temperature not specified)[6] |

| Boiling Point (°C) | 257.77 (rough estimate)[7] | 220-225[3] | - | 237-238 (est.)[2] |

| Density (g/cm³) | 1.0354 (rough estimate)[7] | ~1.12[3] | - | - |

| logP | 0.45[1][9] | - | - | 0.013 (est.)[2] |

| Water Solubility | - | Soluble[3] | - | 350 mg/mL[6] |

| CAS Number | 617-31-2[1] | - | 24809-83-4[4] | 4026-18-0[2] |

Experimental Protocols

Synthesis of this compound (General Procedure)

A general method for the synthesis of α-hydroxy acids can be adapted for this compound, for example, through the hydrolysis of the corresponding α-bromo acid.

Materials:

-

2-Bromopentanoic acid

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2-bromopentanoic acid in an aqueous solution of sodium or potassium hydroxide.

-

Heat the reaction mixture under reflux for several hours to facilitate the hydrolysis of the bromo group to a hydroxyl group.

-

After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by crystallization or distillation.

A workflow for the synthesis and purification is illustrated below:

NMR Spectroscopic Analysis

Objective: To confirm the structure of this compound and its isomers.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to establish connectivity between protons and carbons for unambiguous structural assignment.

Data Processing and Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer (e.g., LC-MS or GC-MS)

Sample Preparation (for LC-MS):

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Conditions (Illustrative):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem mass spectra (MS/MS) to obtain fragmentation information.

Data Analysis:

-

Identify the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan spectrum to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type).

Mobile Phase Selection:

-

The choice of mobile phase depends on the type of chiral column used.

-

Normal Phase: Typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

General Procedure:

-

Prepare a standard solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Quantify the individual enantiomers by integrating the peak areas.

Conclusion

This technical guide has provided a detailed overview of the structural formula, isomers, and physicochemical properties of this compound. The inclusion of generalized experimental protocols for synthesis and analysis serves as a practical resource for researchers. A thorough understanding of the distinct properties and analytical behaviors of its isomers is crucial for advancing research in fields where this molecule plays a significant role, including drug development and metabolic studies.

References

- 1. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxyisovaleric acid, 4026-18-0 [thegoodscentscompany.com]

- 3. chem-tools.com [chem-tools.com]

- 4. (2R)-2-hydroxypentanoic acid | C5H10O3 | CID 6950705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentanoic acid, 2-hydroxy-, (2R)- [chembk.com]

- 6. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-hydroxypentanoic acid [chembk.com]

- 8. This compound | 617-31-2 [chemicalbook.com]

- 9. 2-hydroxypentanoic acid [stenutz.eu]

theoretical pKa and logP values of 2-Hydroxyvaleric acid

An In-depth Technical Guide to the Theoretical Physicochemical Properties of 2-Hydroxyvaleric Acid

This technical guide provides a comprehensive overview of the , a molecule of interest in metabolic research and drug discovery. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is crucial for predicting the behavior of this molecule in biological systems. This document outlines key theoretical data, details established experimental protocols for their determination, and provides visual workflows to facilitate comprehension and application in a laboratory setting.

Theoretical Physicochemical Data

The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are critical parameters in drug design and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the computationally predicted values for this compound.

| Parameter | Value | Source |

| pKa | 3.85 ± 0.20 | Predicted |

| 4.14 | ChemAxon | |

| logP | 0.26 | ALOGPS |

| 0.45 | SANGSTER (1993) | |

| 0.5 | ChemAxon |

Experimental Determination of Physicochemical Properties

While theoretical predictions are valuable, experimental determination provides empirical data that is essential for accurate modeling and analysis. The following sections describe standard protocols for determining the pKa and logP of organic acids like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[1] The process involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte, while monitoring the pH.[1]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare standardized titrant solutions of 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM this compound solution into a reaction vessel equipped with a magnetic stirrer.

-

To ensure an inert atmosphere and prevent interference from dissolved carbon dioxide, purge the solution with nitrogen gas.

-

Immerse the calibrated pH electrode into the solution.

-

Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Begin the titration by adding small, precise volumes of the 0.1 M NaOH solution.

-

Record the pH value after each addition of the titrant, allowing the solution to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[2]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).

-

For higher accuracy, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

To ensure the reliability of the results, it is recommended to perform a minimum of three titrations.

-

References

Methodological & Application

2-Hydroxyisovaleric Acid: A Key Biomarker for Maple Syrup Urine Disease

Application Note & Protocol

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency disrupts the normal metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — leading to their accumulation and that of their corresponding α-ketoacids in bodily fluids. The buildup of these neurotoxic compounds can result in severe neurological damage, metabolic crises, and the characteristic sweet odor of urine, reminiscent of maple syrup, from which the disease derives its name. Early and accurate diagnosis is critical for initiating timely dietary management and preventing long-term complications. While the primary diagnostic markers for MSUD are elevated levels of BCAAs and the pathognomonic presence of alloisoleucine, the analysis of secondary metabolites, such as organic acids, provides valuable confirmatory evidence and insights into the metabolic dysregulation. Among these, 2-hydroxyisovaleric acid, a derivative of valine metabolism, has emerged as a significant biomarker for MSUD. This application note provides a comprehensive overview of 2-hydroxyisovaleric acid as a biomarker for MSUD, including its metabolic origin, quantitative data, and a detailed protocol for its analysis in urine.

Metabolic Basis of 2-Hydroxyisovaleric Acid Elevation in MSUD

In a healthy individual, the BCAA valine undergoes transamination to form α-ketoisovalerate. The BCKD complex then catalyzes the oxidative decarboxylation of α-ketoisovalerate, a crucial step in its degradation pathway. However, in individuals with MSUD, the impaired function of the BCKD complex leads to the accumulation of α-ketoisovalerate. This excess α-ketoisovalerate is then shunted into an alternative metabolic pathway, where it is reduced to 2-hydroxyisovaleric acid. Consequently, elevated levels of 2-hydroxyisovaleric acid in biological fluids, particularly urine, are a hallmark of MSUD.

Figure 1. Metabolic pathway of 2-hydroxyisovaleric acid formation in MSUD.

Quantitative Data

The concentration of 2-hydroxyisovaleric acid is significantly elevated in the urine of patients with Maple Syrup Urine Disease compared to healthy individuals. The following table summarizes representative quantitative data from studies analyzing urinary organic acids in MSUD patients and healthy controls. It is important to note that reference ranges can vary between laboratories.[1][2][3]

| Analyte | Patient Group | Matrix | Concentration (mmol/mol creatinine) |

| 2-Hydroxyisovaleric Acid | MSUD Patients | Urine | Significantly elevated (e.g., >2) |

| Healthy Controls | Urine | < 2 |

Experimental Protocol: Quantification of Urinary 2-Hydroxyisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of 2-hydroxyisovaleric acid in urine using gas chromatography-mass spectrometry (GC-MS) following organic solvent extraction and derivatization.

1. Materials and Reagents

-

Urine specimen

-

Internal Standard (IS): e.g., stable isotope-labeled 2-hydroxyisovaleric acid or a non-endogenous similar compound

-

Hydroxylamine (B1172632) hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation and Extraction

-

Sample Collection and Storage: Collect a random urine sample in a sterile container without preservatives. Store the sample at -20°C or lower until analysis.

-

Internal Standard Addition: Thaw the urine sample to room temperature and vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of the internal standard solution.

-

pH Adjustment: Acidify the urine sample to a pH < 2 by adding concentrated HCl. This step is crucial for efficient extraction of organic acids.

-

Extraction:

-

Add 0.5 g of NaCl to the acidified urine sample and vortex to dissolve.

-

Add 3 mL of ethyl acetate, cap the tube, and mix vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

-

To the dried residue, add 50 µL of hydroxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to convert keto-acids to their oxime derivatives.

-

Cool the sample to room temperature.

-

Add 100 µL of BSTFA with 1% TMCS to the sample.

-

Cap the vial tightly and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

4. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

5. Data Analysis and Quantification

-